3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine is a nitrogen-containing heterocyclic compound It features a pyridine ring fused with a triazine ring, and is characterized by three methyl groups attached at the 3rd, 5th, and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of protein kinases or modulation of signaling pathways critical for cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrido(3,4-e)(1,2,4)triazine: Lacks the methyl groups present in 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine.
3,5-Dimethyl-pyrido(3,4-e)(1,2,4)triazine: Contains only two methyl groups.
7-Methyl-pyrido(3,4-e)(1,2,4)triazine: Contains a single methyl group.
Uniqueness
This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
CAS No. |
121845-77-0 |
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Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,5,7-trimethylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-5-4-8-9(6(2)10-5)11-7(3)12-13-8/h4H,1-3H3 |
InChI Key |
KXWNZAPDGLNRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N=C(N=N2)C |
Origin of Product |
United States |
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